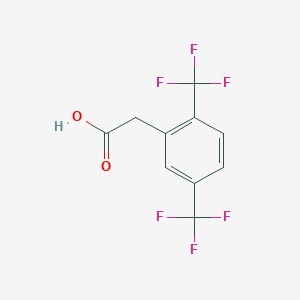

2,5-Bis(trifluoromethyl)phenylacetic acid

描述

Contextualization within Fluorinated Phenylacetic Acids

Fluorinated phenylacetic acids are a class of organic compounds that have found diverse applications, notably as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into the phenylacetic acid structure can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. For instance, trifluorophenylacetic acids are utilized in the preparation of inhibitors for the dipeptidyl peptidase-4 (DPP-IV) enzyme, which are important in the treatment of type 2 diabetes. google.comsigmaaldrich.com The specific positioning of the fluorine-containing substituents on the aromatic ring allows for fine-tuning of these properties, making each isomer a unique chemical entity with distinct potential applications.

Significance of Bis(trifluoromethyl) Substitution in Organic Chemistry

The trifluoromethyl (-CF₃) group is a powerful substituent in organic and medicinal chemistry. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can profoundly influence the electronic environment of the aromatic ring. This can impact the acidity of the carboxylic acid group and the reactivity of the molecule in various chemical transformations.

The presence of two trifluoromethyl groups, as in 2,5-bis(trifluoromethyl)phenylacetic acid, further amplifies these effects. The bis(trifluoromethyl) substitution can enhance the lipophilicity of the molecule, which can improve its ability to cross biological membranes. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This enhanced metabolic stability is a highly desirable trait in the design of new drug candidates. The steric bulk of the two -CF₃ groups also plays a role in how the molecule interacts with biological targets, potentially leading to increased selectivity and potency. The use of trifluoromethylated compounds is a common strategy in the development of anti-inflammatory drugs and other therapeutic agents. xinchem.com

Overview of Research Trajectories for the Chemical Compound

While specific research dedicated solely to this compound is not extensively reported, the research trajectories for its isomers provide a strong indication of its potential areas of investigation. Isomers such as 2,4-bis(trifluoromethyl)phenylacetic acid and 3,5-bis(trifluoromethyl)phenylacetic acid are recognized for their utility as building blocks in the synthesis of complex organic molecules. chemimpex.comsigmaaldrich.com

Given the established roles of its isomers, research on this compound is likely to be directed towards its application as an intermediate in the synthesis of novel pharmaceuticals. Its unique substitution pattern could lead to the development of drugs with improved efficacy and pharmacokinetic profiles. For example, its use in creating new anti-inflammatory or analgesic drugs is a plausible research avenue. chemimpex.com

In the field of agrochemicals, this compound could be explored for the development of new herbicides and pesticides. chemimpex.com The trifluoromethyl groups are known to enhance the biological activity of many agrochemical compounds. Furthermore, the compound could be of interest in materials science for the synthesis of specialty polymers and coatings with enhanced thermal stability and chemical resistance, owing to the robust nature of the trifluoromethyl groups. chemimpex.com The study of its specific biological activities and potential toxicological profile would also be a critical area of future research.

Structure

3D Structure

属性

IUPAC Name |

2-[2,5-bis(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)6-1-2-7(10(14,15)16)5(3-6)4-8(17)18/h1-3H,4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTNYFICBCCTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378281 | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-02-3 | |

| Record name | 2,5-Bis(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies

Established Synthetic Routes to 2,5-Bis(trifluoromethyl)phenylacetic Acid

Several well-documented routes have been established for the synthesis of this compound, leveraging classical organic reactions. These pathways typically begin with commercially available substituted benzenes or aryl halides and proceed through multiple steps to build the final product.

A viable synthetic pathway begins with 1,4-bis(trifluoromethyl)benzene (B1346883). This route utilizes electrophilic aromatic substitution followed by functional group transformations to introduce the acetic acid side chain.

The key steps in this pathway are:

Nitration: The starting material, 1,4-bis(trifluoromethyl)benzene, undergoes electrophilic nitration using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro (-NO₂) group onto the benzene (B151609) ring, yielding 2,5-bis(trifluoromethyl)nitrobenzene.

Reduction: The resulting nitro compound is then reduced to an amine. This is typically accomplished using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or through catalytic hydrogenation, producing 2,5-bis(trifluoromethyl)aniline. sigmaaldrich.comchemodex.comfishersci.cafishersci.com

Diazotization and Cyanation (Sandmeyer Reaction): The aniline (B41778) derivative is converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is then subjected to a Sandmeyer reaction, where the diazonium group is replaced by a cyano (-CN) group using copper(I) cyanide (CuCN). wikipedia.orgnih.gov This step forms 2,5-bis(trifluoromethyl)benzonitrile.

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is achieved by heating the benzonitrile (B105546) with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in aqueous solution, which converts the -CN group into the desired -CH₂COOH moiety, yielding this compound.

Table 1: Nitration and Transformation Pathway Summary

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Nitration | 1,4-Bis(trifluoromethyl)benzene | HNO₃, H₂SO₄ | 2,5-Bis(trifluoromethyl)nitrobenzene |

| 2. Reduction | 2,5-Bis(trifluoromethyl)nitrobenzene | SnCl₂/HCl or H₂, Pd/C | 2,5-Bis(trifluoromethyl)aniline |

| 3. Sandmeyer Reaction | 2,5-Bis(trifluoromethyl)aniline | 1. NaNO₂, HCl 2. CuCN | 2,5-Bis(trifluoromethyl)benzonitrile |

| 4. Hydrolysis | 2,5-Bis(trifluoromethyl)benzonitrile | H₃O⁺ or OH⁻, heat | This compound |

Another common strategy involves building the phenylacetic acid moiety through a benzyl (B1604629) halide intermediate. This approach can also start from 1,4-bis(trifluoromethyl)benzene.

The primary steps are:

Chloromethylation: The starting aromatic compound, 1,4-bis(trifluoromethyl)benzene, can be chloromethylated to introduce a -CH₂Cl group. This reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, or with reagents like chloromethyl methyl ether. fluorine1.ru This produces 2,5-bis(trifluoromethyl)benzyl chloride.

Cyanation: The benzyl chloride is then converted to the corresponding nitrile, 2,5-bis(trifluoromethyl)benzyl cyanide. This is a nucleophilic substitution reaction, commonly achieved by treating the benzyl chloride with sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable solvent. google.compatsnap.comorgsyn.org

Hydrolysis: As in the previous method, the benzyl cyanide is hydrolyzed under acidic or basic conditions to yield the final product, this compound. wikipedia.orgatamanchemicals.comscribd.com

An alternative multi-step approach is the Willgerodt-Kindler reaction , which starts from an aryl ketone. wikipedia.orgorganic-chemistry.org

Acylation: First, 1,4-bis(trifluoromethyl)benzene is acylated via a Friedel-Crafts reaction to produce 2,5-bis(trifluoromethyl)acetophenone.

Willgerodt-Kindler Reaction: The acetophenone (B1666503) derivative is then heated with sulfur and a secondary amine (like morpholine). This reaction rearranges and oxidizes the acetyl group to a thioamide at the terminal position. researchgate.netrsc.org

Hydrolysis: The resulting thioamide is hydrolyzed to the carboxylic acid to give the final product.

Syntheses starting from aryl halides are particularly useful due to the wide availability of halogenated aromatic compounds. This route typically involves the formation of an organometallic intermediate.

The key steps are:

Grignard Reagent Formation: An aryl halide, such as 1-bromo-2,5-bis(trifluoromethyl)benzene, is reacted with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 2,5-bis(trifluoromethyl)phenylmagnesium bromide.

Carboxylation: The highly nucleophilic Grignard reagent is then reacted with carbon dioxide (usually in the form of dry ice). The Grignard reagent adds to the carbon-oxygen double bond of CO₂. askfilo.comyoutube.comyoutube.com

Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed in the presence of a strong acid (e.g., HCl) to protonate the carboxylate and yield this compound.

It is important to note that trifluoromethyl-substituted Grignard reagents can be thermally unstable. orgsyn.org

Table 2: Comparison of Established Synthetic Routes

| Pathway | Starting Material | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitration Pathway | 1,4-Bis(trifluoromethyl)benzene | 2,5-Bis(trifluoromethyl)aniline | Utilizes common, well-understood reactions. | Multiple steps; involves toxic reagents (e.g., cyanides). |

| Benzyl Cyanide Pathway | 1,4-Bis(trifluoromethyl)benzene | 2,5-Bis(trifluoromethyl)benzyl cyanide | Generally reliable and high-yielding. | Chloromethylation can be hazardous; involves toxic cyanides. |

| Aryl Halide (Grignard) | 1-Bromo-2,5-bis(trifluoromethyl)benzene | Grignard Reagent | Fewer steps; direct carboxylation. | Grignard reagent can be thermally unstable; requires anhydrous conditions. |

Advanced and Stereoselective Synthesis Techniques

While this compound is an achiral molecule, precluding the need for stereoselective synthesis, advanced techniques can significantly improve the efficiency, safety, and environmental impact of its production.

Flow Chemistry: Continuous flow synthesis is a modern technique that offers substantial advantages for many of the reaction steps described above. pharmtech.com Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology is particularly beneficial for:

Hazardous Reactions: Nitration reactions are highly exothermic, and the use of flow reactors allows for superior temperature control, minimizing the risk of thermal runaway. vapourtec.com Similarly, reactions involving highly toxic reagents like cyanides can be performed with smaller reagent volumes in a contained system, enhancing safety.

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reaction times and higher yields. researchgate.netchemistryviews.org

Scalability: Once a process is optimized in a flow reactor, scaling up production can be achieved by running the system for longer periods or by using multiple reactors in parallel ("scaling out").

The multi-step syntheses outlined in section 2.1 can be adapted to a telescoped flow process, where the output of one reactor is fed directly into the next, minimizing manual handling and purification of intermediates.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions and waste. For the synthesis of this compound, several parameters must be carefully controlled at each step.

Nitration: The ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time are critical. Insufficiently strong nitrating conditions can lead to low conversion, while overly harsh conditions can result in unwanted byproducts.

Grignard Reagent Formation and Reaction: The choice of solvent (e.g., THF) is vital for stabilizing the Grignard reagent. Temperature must be kept low during formation and subsequent reactions to prevent decomposition and side reactions like Wurtz coupling. orgsyn.orgresearchgate.net The rate of addition of reagents is also a key parameter to control exothermicity.

Cyanation: For the conversion of benzyl halides to nitriles, the use of a phase-transfer catalyst can significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion into the organic phase. google.com Solvent choice and temperature are also important to balance reaction rate with potential side reactions.

Hydrolysis: The concentration of the acid or base, along with temperature and reaction time, must be optimized to ensure complete conversion of the nitrile to the carboxylic acid without causing degradation of the product.

Table 3: Key Parameters for Optimization in Synthesis

| Reaction Step | Parameter | Importance |

|---|---|---|

| Nitration | Temperature | Controls reaction rate and selectivity; prevents runaway reactions. |

| Acid Concentration | Determines the strength of the nitrating agent. | |

| Grignard Reaction | Temperature | Crucial for reagent stability and preventing side-product formation. |

| Solvent | Stabilizes the Grignard reagent; must be anhydrous. | |

| Cyanation | Catalyst | Phase-transfer catalysts can dramatically increase yield. |

| Solvent | Affects solubility and reaction rate. |

Industrial Scale-up Considerations in Chemical Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to safety, cost, and process robustness.

Thermal Safety: Many of the required reactions are highly exothermic. Both nitration and Grignard reagent formation can lead to thermal runaway if not properly controlled. wikipedia.orgorganic-chemistry.org Industrial-scale reactors must be equipped with efficient cooling systems and real-time temperature monitoring. Careful control over the rate of reagent addition is a critical safety measure.

Handling of Hazardous Reagents: The use of concentrated nitric and sulfuric acids, toxic cyanides, and potentially unstable organometallic intermediates requires specialized handling procedures and equipment to ensure worker safety and environmental protection. There are documented safety concerns regarding the potential for detonation of trifluoromethyl-substituted Grignard reagents upon loss of solvent or overheating, making low-temperature formation methods essential for large-scale work. orgsyn.org

Process Efficiency and Cost: On an industrial scale, atom economy, reagent cost, and process cycle time are major considerations. Routes with fewer steps, such as the Grignard carboxylation pathway, may be preferred if the starting materials are economically viable. Solvents must be recycled to reduce cost and environmental impact.

Equipment and Engineering: The corrosive nature of the reagents used in nitration requires reactors made of or lined with resistant materials. The strict anhydrous conditions needed for Grignard reactions necessitate specialized equipment to prevent contact with atmospheric moisture. As mentioned previously, continuous flow reactors are increasingly being adopted at the industrial level to mitigate many of these safety and efficiency challenges. pharmtech.com

Synthesis of Isotopically Labeled Analogues of this compound for Mechanistic Studies

Mechanistic studies often employ isotopically labeled compounds to trace the metabolic fate of a molecule, elucidate reaction pathways, or understand enzyme-substrate interactions. The introduction of heavy isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) allows researchers to follow the compound's transformation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Hypothetically, the synthesis of labeled this compound could be approached through several strategies, depending on the desired label and its position within the molecule. For instance, deuterium labeling on the phenyl ring could potentially be achieved through acid- or metal-catalyzed hydrogen-deuterium exchange on the parent molecule or a suitable precursor. Labeling of the acetic acid side chain could involve the use of labeled starting materials, such as [¹³C₂]-bromoacetic acid or deuterium-labeled reagents.

However, without specific published research, any detailed description of synthetic routes, reaction conditions, or the specific mechanistic questions that would be addressed with such labeled compounds would be speculative. Research in this specific area would be required to establish validated synthetic protocols and to detail the findings from their use in mechanistic investigations.

Below is a hypothetical data table illustrating the kind of information that would be relevant if such research were available.

Hypothetical Data on Isotopically Labeled this compound Analogues

| Labeled Compound | Isotope | Position of Label | Potential Application in Mechanistic Studies |

|---|---|---|---|

| [²H₃]-2,5-Bis(trifluoromethyl)phenylacetic acid | Deuterium (²H) | Phenyl ring | Investigating aromatic metabolism and kinetic isotope effects. |

| [¹³C₂]-2,5-Bis(trifluoromethyl)phenylacetic acid | Carbon-13 (¹³C) | Acetic acid side-chain | Tracing metabolic pathways and identifying metabolites. |

Reactivity and Mechanistic Investigations

Influence of Bis(trifluoromethyl) Substitution on Carboxylic Acid Reactivity and Acidity

The two trifluoromethyl groups exert a powerful electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect is transmitted to the carboxylic acid moiety, leading to a notable increase in its acidity compared to unsubstituted phenylacetic acid. The electron withdrawal by the CF₃ groups stabilizes the resulting carboxylate anion by delocalizing the negative charge, thereby facilitating the dissociation of the proton.

Table 1: Comparison of Acidity for Phenylacetic Acid and Related Compounds

| Compound | pKa |

|---|---|

| Acetic Acid | 4.76 |

| Phenylacetic Acid wikipedia.org | 4.31 |

| 3-(Trifluoromethyl)phenylacetic Acid | Lower than 4.31 (estimated) |

| 2,5-Bis(trifluoromethyl)phenylacetic acid | Significantly lower than 4.31 (estimated) |

| 3,5-Bis(trifluoromethyl)phenylacetic Acid | Lower than 4.31 (estimated) |

Note: The pKa values for the trifluoromethyl-substituted compounds are estimated based on the known electron-withdrawing effects of the CF₃ group.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution (EAS) due to its potent electron-withdrawing nature. columbia.edu The presence of two such groups on the phenyl ring of this compound renders the aromatic system highly electron-deficient and therefore, significantly less reactive towards electrophiles compared to benzene (B151609) or toluene. columbia.edu

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which typically proceed readily with activated or even unsubstituted benzene rings, would require harsh reaction conditions for this compound. The strong deactivation of the ring makes it difficult for the π-electron system to attack the electrophile, which is the rate-determining step in EAS. cerritos.edu

In the event that an electrophilic aromatic substitution reaction does occur, the directing effects of the existing substituents must be considered. Both the trifluoromethyl group and the acetic acid group are meta-directing. Therefore, any incoming electrophile would be directed to the positions meta to these groups, which are the 3- and 4-positions of the phenyl ring.

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution reactions to form a variety of derivatives, such as esters, amides, and acid halides. The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the departure of the hydroxyl group as a leaving group. nih.gov

The reactivity of the carbonyl carbon towards nucleophiles is enhanced by the electron-withdrawing trifluoromethyl groups, which increase the partial positive charge on the carbonyl carbon. However, the steric hindrance from the ortho-trifluoromethyl group may play a role in modulating the rate of reaction with bulky nucleophiles.

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent. jocpr.comrsc.org

Amide Formation: Reaction with an amine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive intermediate like an acid chloride. Direct thermal amidation is also a possibility. nih.govacs.orgtcichemicals.com

Acid Halide Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to produce the corresponding acyl chloride.

Functional Group Interconversions and Derivatization Reactions

Beyond the direct reactions of the carboxylic acid and the phenyl ring, this compound can serve as a precursor for other functionalized molecules. The benzylic position (the -CH₂- group) and the carboxylic acid itself are key sites for such transformations.

One important derivative is 2,5-bis(trifluoromethyl)benzyl bromide, which can be synthesized from the corresponding alcohol. frontierspecialtychemicals.com This bromide is a useful intermediate for introducing the 2,5-bis(trifluoromethyl)benzyl moiety into other molecules through nucleophilic substitution reactions. khanacademy.org

The synthesis of N-substituted amides and esters of this compound provides a route to a wide range of derivatives with potential applications in medicinal and materials chemistry. mdpi.comnih.govescholarship.org The strong electron-withdrawing nature of the bis(trifluoromethyl)phenyl group can impart unique electronic and physical properties to these derivatives.

Table 2: Examples of Derivatization Reactions

| Reactant | Reagent(s) | Product Type |

|---|---|---|

| This compound | SOCl₂ | Acyl chloride |

| This compound | R-OH, H⁺ | Ester |

| This compound | R-NH₂, Coupling Agent | Amide |

Exploration of Reaction Mechanisms and Transition States

Detailed mechanistic studies and computational analysis of the transition states for reactions involving this compound are not extensively documented in publicly available literature. However, the general mechanisms for the reactions it undergoes are well-established in organic chemistry.

For electrophilic aromatic substitution , the mechanism would proceed through a high-energy, destabilized carbocation intermediate (a Wheland intermediate or arenium ion) due to the strong electron-withdrawing nature of the two CF₃ groups. The activation energy for the formation of this intermediate would be significantly high, explaining the low reactivity of the aromatic ring.

For nucleophilic acyl substitution , the reaction proceeds through a tetrahedral intermediate. The stability of this intermediate and the energy of the transition states leading to and from it would be influenced by both the electronic effects of the bis(trifluoromethyl)phenyl group and any steric hindrance it imposes. Computational studies on related molecules, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, have been used to analyze molecular electrostatic potential and frontier orbitals to understand reactivity. mdpi.com Similar computational approaches could provide valuable insights into the reaction mechanisms and transition states for this compound and its derivatives.

Derivatives, Analogues, and Structure Activity Relationships

Systematic Study of Structural Isomers (e.g., 3,5-Bis(trifluoromethyl)phenylacetic acid)

The biological and chemical properties of bis(trifluoromethyl)phenylacetic acid are significantly influenced by the specific placement of the two trifluoromethyl (-CF3) groups on the phenyl ring. A systematic comparison of isomers, such as the 2,5- and 3,5-substituted variants, reveals key differences in their molecular characteristics.

The trifluoromethyl group is a powerful electron-withdrawing substituent, a property that profoundly impacts the reactivity of the aromatic ring and adjacent functional groups. nih.gov This effect is primarily inductive. When positioned at the 3 and 5 (meta) positions, the -CF3 groups strongly deactivate the aromatic ring toward electrophilic substitution. vaia.com This deactivation makes the ring less nucleophilic and thus less prone to react with electrophiles. vaia.com The 3,5-isomer, 3,5-bis(trifluoromethyl)phenylacetic acid, is a well-characterized solid used as a building block in the synthesis of more complex molecules, including heterocyclic and pentaamine libraries. sigmaaldrich.commdpi.comnih.gov Its symmetric substitution pattern influences its crystalline structure and intermolecular interactions. For instance, a related compound, 3,5-bistrifluoromethylhydrocinnamic acid, forms a key structural motif of centrosymmetric hydrogen-bonded dimers in its crystal structure. mdpi.com

While detailed comparative studies on the 2,5-isomer are less prevalent in publicly available literature, its asymmetric substitution pattern would be expected to result in a different distribution of electron density across the aromatic ring compared to the 3,5-isomer. This would, in turn, affect its acidity, lipophilicity, and interaction with biological targets. The properties of various isomers are summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

|---|---|---|---|

| 2,5-Bis(trifluoromethyl)phenylacetic acid | Not readily available | C10H6F6O2 | Not readily available |

| 3,5-Bis(trifluoromethyl)phenylacetic acid | 85068-33-3 | C10H6F6O2 | 121-123 |

| 2,4-Bis(trifluoromethyl)phenylacetic acid | 197711-58-1 | C10H6F6O2 | Data not available |

| 2-(Trifluoromethyl)phenylacetic acid | 3038-48-0 | C9H7F3O2 | 100-102 |

Exploration of Derivatives with Varied Alkyl Linkers and Substituents

The modification of the phenylacetic acid scaffold has led to the synthesis of diverse derivatives with a range of biological activities. Research has often focused on utilizing the 3,5-bis(trifluoromethyl)phenyl moiety as a core component due to its established synthetic accessibility and the potent biological effects conferred by the two -CF3 groups. mdpi.comnih.gov

A notable example is the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives. mdpi.comnih.gov In these studies, 3',5'-bis(trifluoromethyl)acetophenone, a precursor to the corresponding phenylacetic acid, is reacted with 4-hydrazinobenzoic acid to form a pyrazole core. mdpi.com This core is further functionalized to create a library of aniline (B41778) derivatives. The structure-activity relationship (SAR) studies of these compounds revealed that the nature of the substituent on the aniline ring significantly modulates their antimicrobial potency. For example, derivatives featuring bromine or chlorine atoms on the aniline ring exhibited potent activity against drug-resistant bacteria. mdpi.com

The table below illustrates the minimum inhibitory concentration (MIC) for selected derivatives, highlighting the impact of varied substituents on antibacterial activity.

| Compound ID | Aniline Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. faecalis |

|---|---|---|---|

| 4 | 4-Methoxy | >64 | >64 |

| 8 | 4-Fluoro | 1 | 1 |

| 9 | 4-Chloro | 0.5 | 0.5 |

| 10 | 4-Bromo | 0.5 | 0.25 |

| 11 | 3-Bromo | 0.5 | 0.25 |

| 16 | 4-Bromo-3-methyl | 1 | 1 |

These findings underscore how the core bis(trifluoromethyl)phenyl structure can be appended with varied chemical linkers and substituents to fine-tune biological activity, providing a rich platform for developing novel therapeutic agents. mdpi.com

Impact of Fluorine Substitution Pattern on Chemical Reactivity and Biological Activity

The -CF3 group exerts a strong electron-withdrawing inductive effect, which lowers the pKa of the carboxylic acid group, making it more acidic. This electronic effect also deactivates the aromatic ring, influencing its reactivity in synthetic modifications. nih.govvaia.com The specific substitution pattern dictates the regioselectivity of further chemical reactions. For instance, the meta-directing nature of the -CF3 group means that in a monosubstituted ring, electrophilic attack is directed to the meta position. vaia.com In a disubstituted ring like this compound, the remaining positions on the ring have significantly reduced reactivity.

From a biological perspective, fluorine substitution can dramatically alter a molecule's interaction with protein targets and its pharmacokinetic profile. mdpi.comnih.gov The -CF3 group is highly lipophilic, which can enhance membrane permeability and bioavailability. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. nih.gov The strategic placement of fluorine atoms can therefore be used to optimize both the pharmacodynamic and pharmacokinetic properties of phenylacetic acid-based compounds. mdpi.comnih.gov

Stereochemical Aspects and Enantiomeric Purity of Chiral Derivatives

The introduction of chirality into derivatives of this compound opens another dimension for modulating biological activity. A chiral center can be created, for example, at the alpha-carbon of the acetic acid side chain (the carbon adjacent to the carboxylic acid). In drug development, it is well-established that different enantiomers of a chiral molecule can have vastly different biological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even cause adverse effects. nih.gov

The synthesis of single-enantiomer compounds is a significant focus in medicinal chemistry. nih.govnih.gov For derivatives of phenylacetic acid, this can be achieved through asymmetric synthesis, which uses chiral catalysts or auxiliaries to produce a single enantiomer preferentially. nih.gov For instance, methods have been developed for the asymmetric synthesis of enantioenriched α-trifluoromethyl alcohols and ethers, which are structurally related to potential derivatives of bis(trifluoromethyl)phenylacetic acid. nih.gov

Once a chiral compound is synthesized, determining its enantiomeric purity is crucial. A widely used method involves derivatization with a chiral agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. acs.orgsigmaaldrich.com This reagent reacts with chiral alcohols or amines to form diastereomeric esters or amides. These diastereomers have distinct signals in NMR spectroscopy, allowing for the quantification of each enantiomer and thus the determination of enantiomeric excess (ee). sigmaaldrich.com The careful control and analysis of stereochemistry are therefore essential for developing safe and effective chiral drugs based on the bis(trifluoromethyl)phenylacetic acid scaffold.

Rational Design Principles for Novel Analogues

The rational design of novel analogues of this compound leverages the structure-activity relationships gleaned from previous studies. The goal is to systematically modify the molecule to optimize its properties for a specific biological target or application. mdpi.com Key principles in this design process include:

Isomeric Scaffolding: Selecting the optimal substitution pattern (e.g., 2,5- vs. 3,5-) is a foundational step. The 3,5-substitution pattern is often chosen for its potent biological effects and symmetric nature, which can be advantageous for synthesis and crystallization. mdpi.commdpi.com However, exploring asymmetric isomers like the 2,5-analogue may offer unique interactions with target proteins.

Modulation of Physicochemical Properties: The strong electron-withdrawing and lipophilic nature of the -CF3 groups is a critical design element. nih.govnih.gov These groups can be used to tune the acidity of the carboxylic acid moiety, enhance binding to hydrophobic pockets in a target protein, and improve metabolic stability. mdpi.com

Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups (bioisosteres) such as tetrazoles or hydroxamic acids to alter binding interactions, pKa, and pharmacokinetic properties while retaining the essential acidic character.

Linker and Substituent Modification: As demonstrated by the pyrazole derivatives, modifying the linker between the phenyl ring and other functional groups can significantly impact activity. mdpi.com Varying the length, rigidity, and chemical nature of this linker can optimize the spatial orientation of key pharmacophores. Adding diverse substituents allows for the exploration of new binding interactions within the target's active site. mdpi.com

Introduction of Chirality: Incorporating stereocenters can lead to more specific and potent interactions with chiral biological targets like enzymes and receptors. nih.gov Asymmetric synthesis can be employed to produce single enantiomers, which often exhibit improved therapeutic indices compared to racemic mixtures. nih.gov

By integrating these principles, researchers can design new analogues with enhanced potency, selectivity, and drug-like properties, building upon the foundational structure of this compound.

Applications in Advanced Research Fields

Medicinal Chemistry and Pharmaceutical Research

In the landscape of drug discovery and development, 2,5-Bis(trifluoromethyl)phenylacetic acid serves as a crucial building block and intermediate. The presence of trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making this compound a valuable starting point for the synthesis of novel therapeutic agents.

Role as Key Intermediates and Building Blocks for Pharmaceutical Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of a range of pharmaceuticals. One of the most notable applications is in the production of Dutasteride (B1684494), a potent medication used in the management of benign prostatic hyperplasia. wikipedia.org In the synthesis of Dutasteride, the 2,5-bis(trifluoromethyl)phenyl moiety is incorporated to form the final active pharmaceutical ingredient, (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide. drugbank.com This highlights the compound's role as an essential component in creating complex steroidal enzyme inhibitors. The trifluoromethyl groups in this position have been shown to be critical for the drug's high potency. mdpi.com

Development of Enzyme Inhibitors

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors.

5α-Reductase: The most prominent example of an enzyme inhibitor derived from this compound is Dutasteride. Dutasteride is a potent inhibitor of both type 1 and type 2 isoforms of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov The 2,5-bis(trifluoromethyl)phenyl group is a key pharmacophoric feature that contributes to its high inhibitory activity. mdpi.com The substitution of this group at the C17 position of the steroid nucleus results in a significantly more potent inhibitor compared to its analogue, finasteride (B1672673). mdpi.com

While the 2,5-bis(trifluoromethyl)phenyl moiety is central to the activity of Dutasteride, research into other enzyme targets using this specific scaffold is less documented in publicly available literature. For instance, while there is extensive research on Cholesteryl Ester Transfer Protein (CETP) inhibitors, and some studies have explored the use of 3,5-bis(trifluoromethyl)benzylamino benzamides as potential CETP inhibitors, there is no specific information linking derivatives of this compound to CETP inhibition. nih.gov Similarly, no direct evidence was found for the development of Leucyl-tRNA Synthetase (LeuRS) inhibitors based on this particular compound.

Investigation of Biological Activities

Derivatives of phenylacetic acid containing trifluoromethyl groups have been investigated for a range of biological activities.

Anti-inflammatory: The drug Dutasteride, synthesized from a 2,5-bis(trifluoromethyl)phenyl precursor, has demonstrated anti-inflammatory effects. Studies have shown that dutasteride can reduce the concentrations of proinflammatory cytokines such as IL-6 and TNF-α in microglial cells. researchgate.net It has also been shown to improve prostatic inflammation by potentially modulating the estrogen receptor β. nih.gov

Anticancer: The anticancer potential of Dutasteride has also been a subject of investigation. Research suggests that it may have an anti-oncogenic role in bladder cancer by inhibiting the conversion of testosterone to DHT and blocking the SRD5A1 target protein. nih.gov In primary cultures of prostate carcinoma cells, dutasteride has been shown to decrease cell growth. nih.gov Furthermore, it has been observed to render triple-negative breast cancer cells more sensitive to chemotherapy. researchgate.net

Antibacterial: While the broader class of compounds containing trifluoromethylphenyl groups has been explored for antibacterial properties, specific studies on derivatives of this compound are not widely reported.

Application in Quantitative Structure-Activity Relationship (QSAR) and Drug Design Initiatives

The bis(trifluoromethyl)phenyl motif is a valuable component in drug design and Quantitative Structure-Activity Relationship (QSAR) studies due to its strong electron-withdrawing nature and its impact on molecular properties. The development of Dutasteride itself was the result of extensive structure-activity relationship studies to optimize the inhibition of 5α-reductase isozymes. nih.gov While not the 2,5-isomer, a QSAR study on a series of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]−4-methyl-1,3-oxazolidin-2-one derivatives as CETP inhibitors underscores the utility of the bis(trifluoromethyl)phenyl scaffold in developing predictive models for biological activity. This highlights the importance of this structural element in designing potent and selective inhibitors.

Prodrug Formulations and Targeted Delivery Systems

To enhance the delivery and efficacy of drugs derived from this compound, various formulation strategies have been explored. For Dutasteride, topical formulations have been investigated as a means of localized treatment, for example in androgenic alopecia, to minimize systemic side effects. nih.gov Nanocarriers are also being explored to target the delivery of dutasteride to hair follicles. nih.gov Furthermore, mesotherapy, which involves the direct injection of a substance into the mesoderm, is being used to deliver dutasteride to the scalp for the treatment of hair loss, aiming to concentrate the drug at the site of action and reduce systemic absorption. baumanmedical.com

Agrochemical Research and Development

Phenylacetic acid derivatives containing fluorine atoms are of interest in the agrochemical sector for their potential as active ingredients in herbicides and pesticides. The presence of trifluoromethyl groups can enhance the biological activity and stability of these compounds. While specific applications of this compound in agrochemicals are not extensively detailed in the available literature, related compounds such as 2,4-Bis(trifluoromethyl)phenylacetic acid are used in the formulation of herbicides and pesticides to improve their efficacy. chemimpex.com The structural similarities suggest that this compound could also serve as a valuable intermediate in the development of new crop protection agents.

Analytical Chemistry and Environmental Monitoring Research

In the field of analytical chemistry, the accurate determination of ionic perfluorinated substances in environmental matrices is of significant importance due to their persistence, bioaccumulative potential, and potential adverse health effects. A variety of sophisticated analytical methodologies have been developed for this purpose, predominantly centered around liquid chromatography coupled with mass spectrometry (LC-MS). These methods are essential for monitoring the presence and concentration of these compounds in diverse samples such as water, soil, sediment, and biological tissues.

A thorough review of scientific literature and chemical databases was conducted to identify specific applications of This compound within these analytical methodologies. However, the search did not yield any documented use of This compound as an internal standard, derivatizing agent, or in any other capacity for the determination of ionic perfluorinated substances.

While its isomers, such as 3,5-Bis(trifluoromethyl)phenylacetic acid, have found utility in certain analytical applications, there is no corresponding evidence in the reviewed literature for the application of the 2,5-isomer in environmental monitoring or analytical determination of perfluorinated compounds. The primary information available for This compound relates to its availability as a chemical reagent for synthesis and its basic physical-chemical properties.

Further research would be necessary to explore the potential utility of This compound in this or other analytical applications. At present, its role in the methodologies for the determination of ionic perfluorinated substances is not established in the scientific literature.

Computational and Theoretical Investigations

Chemoinformatics and Data Mining for Structure-Property RelationshipsSimilarly, no chemoinformatics or data mining studies specifically analyzing the structure-property relationships of 2,5-Bis(trifluoromethyl)phenylacetic acid were found. These approaches are vital for identifying trends in chemical data and guiding the design of new compounds with desired properties.

The information required to populate the requested article sections may be contained within proprietary databases or the specific scientific papers referenced in the user's instructions, which are not accessible through public search engines. Without access to these specific sources, a thorough and scientifically accurate article on the computational and theoretical investigations of this compound cannot be produced.

Future Directions and Emerging Research Opportunities

Innovative Synthetic Routes for Sustainable Production

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2,5-Bis(trifluoromethyl)phenylacetic acid, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Biocatalysis: The use of whole-cell or isolated enzyme catalysts represents a key strategy in green chemistry. mdpi.com Biocatalytic routes can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh solvents. Research could explore the use of engineered microorganisms or enzymes to perform key steps in the synthesis of this compound or its precursors. For instance, biocatalytic reduction of a corresponding ketone to an alcohol is a well-established green method that could be adapted for intermediates in the synthesis of related compounds. mdpi.com

Transition-Metal Catalysis: Advances in transition-metal-catalyzed reactions, particularly those involving C-F bond formation and activation, are critical for the synthesis of fluorinated molecules. d-nb.inforsc.org Developing novel palladium, copper, or nickel-based catalytic systems could enable more direct and efficient routes to trifluoromethylated arenes from readily available starting materials. d-nb.inforesearchgate.net Research into C-H trifluoromethylation, for example, could potentially allow for the direct introduction of CF₃ groups onto a phenylacetic acid scaffold, streamlining the synthetic process significantly.

Exploration of Novel Bioactivities and Therapeutic Paradigms

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. d-nb.info The 2,5-bis(trifluoromethyl)phenyl moiety, in particular, has demonstrated significant biological importance.

A prime example is its incorporation into the drug Dutasteride (B1684494) . In this molecule, the 2,5-bis(trifluoromethyl)phenyl group replaces the tert-butyl amide moiety of its analogue, finasteride (B1672673). This structural modification results in a dramatic increase in potency, making Dutasteride a dual inhibitor of both isoforms of 5α-reductase and approximately 40-fold more potent than finasteride for one of the isoforms. mdpi.com This highlights the profound impact of this specific substitution pattern on biological activity.

Future research should focus on leveraging this potent pharmacophore. Derivatives of this compound could be synthesized and screened for a wide range of biological activities. Drawing parallels from its isomers, such as 2,4- and 3,5-bis(trifluoromethyl)phenylacetic acid, potential therapeutic areas could include anti-inflammatory, analgesic, and anti-cancer applications. chemimpex.comchemimpex.com The unique electronic and steric properties conferred by the 2,5-substitution pattern may lead to novel selectivity profiles against various biological targets.

| Compound | Key Structural Feature | Target | Reported Potency Highlight |

|---|---|---|---|

| Dutasteride | 2,5-Bis(trifluoromethyl)phenyl group | 5α-reductase (isoforms 1 and 2) | ~40-fold more potent than Finasteride for one isoform. mdpi.com |

| Finasteride | tert-butyl amide group | 5α-reductase (primarily isoform 2) | Serves as a benchmark for 5α-reductase inhibition. mdpi.com |

Advancements in Catalytic Applications and Methodologies

The strong electron-withdrawing nature of trifluoromethyl groups makes the bis(trifluoromethyl)phenyl motif a privileged structure in the design of organocatalysts. While much of the existing research has focused on the 3,5-isomer, the principles are applicable to the 2,5-scaffold.

For example, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's thiourea, is a highly effective hydrogen-bond donor catalyst. rsc.org The two CF₃ groups on each phenyl ring significantly increase the acidity of the N-H protons, enabling the catalyst to activate substrates and stabilize transition states through strong hydrogen bonding. rsc.orgtcichemicals.com

Derivatives of this compound, such as amides or ureas, could be synthesized to explore their potential as new organocatalysts. The different positioning of the CF₃ groups in the 2,5-isomer compared to the 3,5-isomer would alter the geometry and electronic landscape of the molecule, potentially leading to novel reactivity or selectivity in asymmetric catalysis. Furthermore, ammonium (B1175870) salts derived from related structures, like 3,5-bis(trifluoromethyl) phenylammonium triflate, have been shown to be effective and green organocatalysts for multi-component reactions. jourcc.com This suggests that salts of this compound or its amine derivatives could also serve as valuable catalysts.

Integration into Nanoscience and Smart Materials Development

The unique combination of a carboxylic acid functional group and a highly fluorinated aromatic ring makes this compound an intriguing building block for materials science. The carboxylic acid allows the molecule to be anchored to surfaces or incorporated into polymer chains, while the fluorinated portion can impart properties such as hydrophobicity, thermal stability, and chemical resistance.

Nanoparticle Functionalization: Carboxylic acids are commonly used to functionalize the surface of nanoparticles for various applications, including drug delivery and sensing. nih.gov Coating nanoparticles with this compound could create a stable, hydrophobic shell. Polymer brushes grown from these functionalized nanoparticles could be engineered for specific purposes, such as creating systems for the controlled delivery of nucleic acids or other therapeutics. researchgate.net The strong magneto-optical effects observed in magnetic nanoparticles functionalized with organic molecules suggest that the unique electronic nature of this compound could be harnessed in the development of novel sensors. mdpi.com

Polymer and Materials Science: As an intermediate, this acid could be used to create advanced polymers and coatings. Its incorporation into polyesters or polyamides could enhance their thermal stability and chemical resistance, making them suitable for demanding applications in the aerospace or automotive industries, a potential application noted for its isomers. chemimpex.com

Computational Chemistry for De Novo Compound Design and Optimization

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of new molecules. researchgate.net These methods can be powerfully applied to this compound and its derivatives to predict their properties and guide synthetic efforts.

Drug Discovery: Building on the known activity of the 2,5-bis(trifluoromethyl)phenyl moiety in Dutasteride, molecular docking and dynamics simulations could be used to design new derivatives targeting 5α-reductase or other enzymes. mdpi.com These simulations can predict binding affinities and modes, helping to prioritize which novel compounds to synthesize. mdpi.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be performed to assess the drug-like properties of designed molecules at an early stage, reducing the likelihood of late-stage failures. nih.gov

Materials Design: Computational modeling can also predict the physical properties of polymers or materials incorporating the this compound unit. By simulating how these molecules would pack in a solid state or interact with a surface, researchers can design materials with desired characteristics, such as specific surface energies, thermal properties, or binding affinities, before committing to laboratory synthesis.

常见问题

Basic Research Questions

Q. What are the key physical and chemical properties of 2,5-bis(trifluoromethyl)phenylacetic acid, and how are they experimentally determined?

- The compound has a molecular formula of (CF3)2C6H3CH2CO2H, CAS RN 85068-33-3, and a melting point of 121–123°C . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR to confirm structural integrity and purity, as demonstrated in related fluorinated aromatic acid syntheses .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) and detect inorganic salt residues .

- Thermogravimetric Analysis (TGA): For thermal stability evaluation, critical for applications in high-temperature environments .

Q. What synthetic routes are available for this compound, and how can yield and purity be optimized?

- While direct synthesis methods are not explicitly detailed in the evidence, analogous fluorinated aromatic acids are synthesized via:

- Electrophilic Substitution: Using trifluoroacetic acid and sulfuric acid under reflux for introducing trifluoromethyl groups .

- Purification Techniques: Sublimation or recrystallization to achieve high purity (e.g., 91% yield in related compounds) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- While specific safety data for this compound is limited, fluorinated aromatic acids generally require:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks .

- Waste Disposal: Follow hazardous waste protocols for fluorinated compounds, as improper disposal may pose ecological risks .

Advanced Research Questions

Q. How does this compound enhance the performance of perovskite solar cells (PSCs)?

- The compound acts as a dipole interlayer in inverted PSCs:

- Surface Passivation: Its carboxyl groups bind to terminal -OH groups on indium tin oxide (ITO) substrates, reducing defect states and improving hole transport .

- Wettability Modification: Alters substrate surface energy, promoting uniform perovskite film deposition .

- Dipole Moment Impact: The trifluoromethyl groups amplify the molecular dipole moment, achieving a power conversion efficiency (PCE) of 20.19% in optimized devices .

Q. What role do trifluoromethyl groups play in the coordination chemistry of this compound, and how does it compare to non-fluorinated analogs?

- Enhanced Lewis Acidity: The electron-withdrawing -CF₃ groups increase the acidity of the carboxylic acid moiety, improving metal-ligand binding in coordination polymers or MOFs .

- Thermal and Chemical Stability: Fluorination enhances resistance to degradation, making the compound suitable for high-stability frameworks .

- Comparative Studies: Non-fluorinated analogs (e.g., phenylacetic acid) exhibit lower thermal stability and weaker metal coordination, as shown in zinc complex studies .

Q. What analytical methods are critical for resolving contradictions in reported properties (e.g., melting points) of fluorinated aromatic acids?

- Differential Scanning Calorimetry (DSC): To verify melting points and detect polymorphic forms .

- Elemental Analysis: Confirms stoichiometric consistency and identifies impurities affecting physical properties .

- Cross-Validation: Compare data from multiple techniques (e.g., NMR, X-ray diffraction) to resolve discrepancies in structural or thermal properties .

Q. How can computational modeling predict the interaction of this compound with metal surfaces or perovskites?

- Density Functional Theory (DFT): Models charge distribution and dipole moments to explain surface passivation mechanisms .

- Molecular Dynamics (MD): Simulates adsorption behavior on ITO or perovskite surfaces, guiding experimental design .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Evaluates electron transfer pathways at interfaces in photovoltaic devices .

Methodological Considerations

- Experimental Design for PSCs: Include control groups with non-fluorinated analogs to isolate the effect of -CF₃ groups on device performance .

- Data Contradiction Analysis: Replicate synthesis and characterization protocols across labs to identify environmental or procedural variables affecting results .

- Eco-Toxicological Studies: Collaborate with environmental chemists to assess biodegradability and bioaccumulation potential, given the lack of ecological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。